N-acétylphosphinothricine

Vue d'ensemble

Description

N-acetylphosphinothricin is a chemical compound known for its role in herbicide resistance. It is derived from phosphinothricin, a nonselective herbicide that inhibits glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants . This compound is often used in agricultural biotechnology to develop herbicide-resistant crops.

Applications De Recherche Scientifique

N-acetylphosphinothricin has several applications in scientific research:

Agricultural Biotechnology: Used to develop herbicide-resistant crops, such as glufosinate-resistant rice.

Molecular Biology: Employed in studies involving gene expression and enzyme activity related to nitrogen metabolism.

Medicinal Chemistry: Investigated for its potential role in developing new antibiotics and herbicides.

Mécanisme D'action

Target of Action

N-acetylphosphinothricin primarily targets the enzyme Phosphinothricin N-acetyltransferase . This enzyme is an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .

Mode of Action

N-acetylphosphinothricin inactivates phosphinothricin (PPT) by transferring an acetyl group from acetyl CoA . The reaction catalyzed by the enzyme is as follows:

Analyse Biochimique

Biochemical Properties

N-acetylphosphinothricin interacts with the enzyme phosphinothricin N-acetyltransferase . This enzyme inactivates phosphinothricin by transferring an acetyl group from acetyl CoA, making N-acetylphosphinothricin an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .

Cellular Effects

It is known that the enzyme phosphinothricin N-acetyltransferase, which interacts with N-acetylphosphinothricin, is expressed in glufosinate-tolerant canola and maize .

Molecular Mechanism

N-acetylphosphinothricin exerts its effects at the molecular level through its interaction with phosphinothricin N-acetyltransferase. The enzyme catalyzes the transfer of an acetyl group from acetyl CoA to phosphinothricin, resulting in the formation of CoA, a hydrogen ion, and N-acetylphosphinothricin .

Metabolic Pathways

N-acetylphosphinothricin is involved in the metabolic pathway catalyzed by phosphinothricin N-acetyltransferase . The enzyme uses acetyl-CoA as a cofactor in this process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-acetylphosphinothricin is synthesized through the acetylation of phosphinothricin using acetyl-CoA as the acetyl group donor. The reaction is catalyzed by the enzyme phosphinothricin acetyltransferase . This enzyme transfers the acetyl group from acetyl-CoA to phosphinothricin, resulting in the formation of N-acetylphosphinothricin .

Industrial Production Methods

Industrial production of N-acetylphosphinothricin involves the use of genetically modified microorganisms, such as Streptomyces viridochromogenes, which possess the gene encoding phosphinothricin acetyltransferase . These microorganisms are cultured under controlled conditions to produce the enzyme, which then catalyzes the acetylation reaction.

Analyse Des Réactions Chimiques

Types of Reactions

N-acetylphosphinothricin undergoes various chemical reactions, including:

Acetylation: The primary reaction for its synthesis.

Hydrolysis: Can be hydrolyzed to release phosphinothricin.

Oxidation and Reduction: Limited information is available on its oxidation and reduction reactions.

Common Reagents and Conditions

Acetylation: Acetyl-CoA is the common reagent used in the presence of phosphinothricin acetyltransferase.

Hydrolysis: Typically involves aqueous conditions and may require acidic or basic catalysts.

Major Products

Acetylation: Produces N-acetylphosphinothricin.

Hydrolysis: Produces phosphinothricin and acetic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phosphinothricin: The parent compound, used as a nonselective herbicide.

Glufosinate: A similar herbicide with a different mode of action.

Bialaphos: A tripeptide containing phosphinothricin, used as an antibiotic and herbicide.

Uniqueness

N-acetylphosphinothricin is unique due to its acetylated form, which reduces its herbicidal activity and allows for its use in developing herbicide-resistant crops. This property distinguishes it from other similar compounds that do not undergo acetylation .

Propriétés

IUPAC Name |

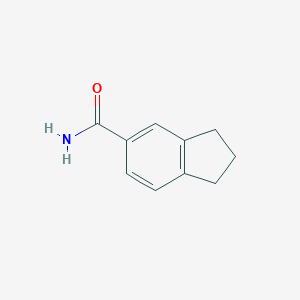

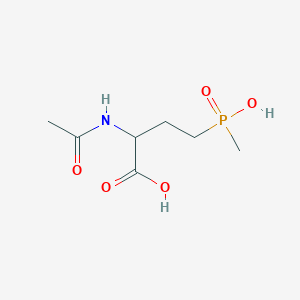

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVQOWUYAAWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873633 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73634-73-8 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-acetylphosphinothricin and its downstream effects?

A1: N-acetylphosphinothricin is a derivative of phosphinothricin (PT), a naturally occurring glutamate synthetase inhibitor. While N-acetylphosphinothricin itself doesn't directly inhibit this enzyme, its precursor, phosphinothricin, does. [, ] Glutamine synthetase is a key enzyme in nitrogen assimilation, converting glutamate and ammonia to glutamine. By inhibiting this enzyme, phosphinothricin disrupts nitrogen metabolism in plants and microorganisms, ultimately leading to cell death. []

Q2: How is N-acetylphosphinothricin synthesized in nature, and what is unique about its structure?

A2: N-acetylphosphinothricin is formed from its precursor 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin) through the action of a unique radical S-adenosyl-L-methionine, cobalamin-dependent methyltransferase enzyme called PhpK. This enzyme is found in the phosalacine producer Kitasatospora phosalacinea. [] This methylation step forms the only known carbon-phosphorus-carbon linkage found in nature. []

Q3: What is the role of nonribosomal peptide synthetases in the biosynthesis of molecules like N-acetylphosphinothricin?

A3: Nonribosomal peptide synthetases (NRPS) play a crucial role in assembling the peptide backbone of phosphinothricin tripeptide (PTT), which contains N-acetylphosphinothricin. [, ] Research suggests that the NRPS PhsA prefers to use N-acetylphosphinothricin rather than its demethylated precursor. [] This finding, along with the characterization of two other alanine-activating enzymes (PTTS II/III), points to a biosynthetic pathway where three separate peptide synthetases work together to create PTT. []

Q4: Are there analytical methods available to quantify N-acetylphosphinothricin and related compounds?

A4: While there aren't specific methods mentioned for N-acetylphosphinothricin itself, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying polar pesticides, including related compounds like glufosinate. [] These methods utilize modified extraction procedures and various stationary phases to achieve accurate and sensitive detection in complex matrices like plant-based foods. []

Q5: What are the potential applications of understanding the biosynthesis of N-acetylphosphinothricin?

A5: Deeper insights into the biosynthetic pathway of N-acetylphosphinothricin and related molecules like phosphinothricin tripeptide could lead to several advancements. [, , ] These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.